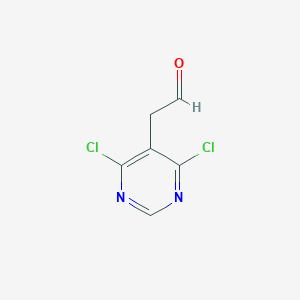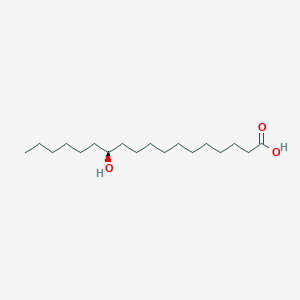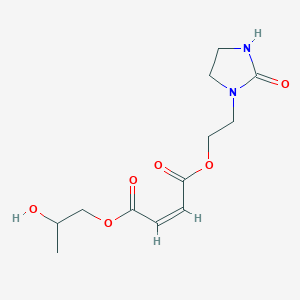
2-Hydroxypropyl 2-imidazolidinon-1-ylethyl maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxypropyl 2-imidazolidinon-1-ylethyl maleate is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a butenedioic acid backbone, a hydroxypropyl group, and an imidazolidinyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxypropyl 2-imidazolidinon-1-ylethyl maleate typically involves multiple steps. One common method involves the esterification of 2-butenedioic acid with 2-hydroxypropyl alcohol, followed by the introduction of the imidazolidinyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and substitution reactions. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxypropyl 2-imidazolidinon-1-ylethyl maleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the imidazolidinyl and hydroxypropyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a wide range of derivative compounds.
Scientific Research Applications
2-Hydroxypropyl 2-imidazolidinon-1-ylethyl maleate has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxypropyl 2-imidazolidinon-1-ylethyl maleate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Butenedioic acid (2Z)-, 2-hydroxyethyl ester
- 2-Butenedioic acid (2Z)-, 2-hydroxypropyl ester
- 2-Butenedioic acid (2Z)-, 2-(2-oxo-1-imidazolidinyl)ethyl ester
Uniqueness
What sets 2-Hydroxypropyl 2-imidazolidinon-1-ylethyl maleate apart from similar compounds is its unique combination of functional groups. The presence of both the hydroxypropyl and imidazolidinyl groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
15957-72-9 |
|---|---|
Molecular Formula |
C12H18N2O6 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
4-O-(2-hydroxypropyl) 1-O-[2-(2-oxoimidazolidin-1-yl)ethyl] (Z)-but-2-enedioate |
InChI |
InChI=1S/C12H18N2O6/c1-9(15)8-20-11(17)3-2-10(16)19-7-6-14-5-4-13-12(14)18/h2-3,9,15H,4-8H2,1H3,(H,13,18)/b3-2- |
InChI Key |
AYZBPYFIGQDPAL-IHWYPQMZSA-N |
SMILES |
CC(COC(=O)C=CC(=O)OCCN1CCNC1=O)O |
Isomeric SMILES |
CC(COC(=O)/C=C\C(=O)OCCN1CCNC1=O)O |
Canonical SMILES |
CC(COC(=O)C=CC(=O)OCCN1CCNC1=O)O |
Key on ui other cas no. |
15957-72-9 |
Synonyms |
Maleic acid 1-(2-hydroxypropyl)4-[2-(2-oxo-1-imidazolidinyl)ethyl] ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


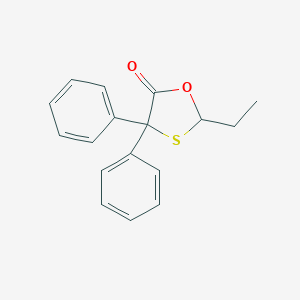
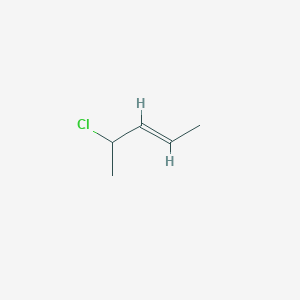



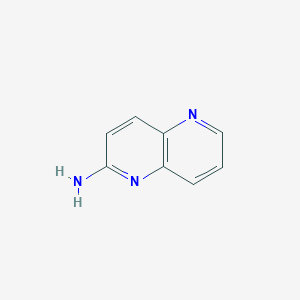
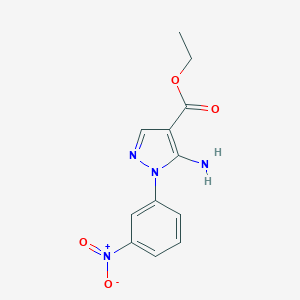



![Imidazo[1,2-b]pyridazine hydrochloride](/img/structure/B103525.png)
